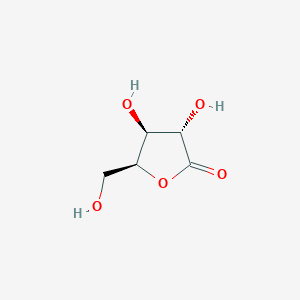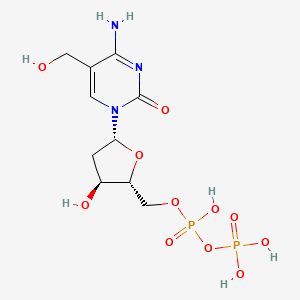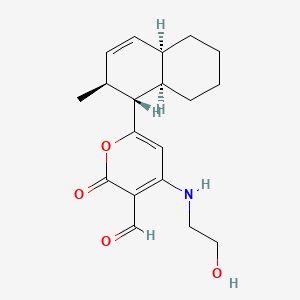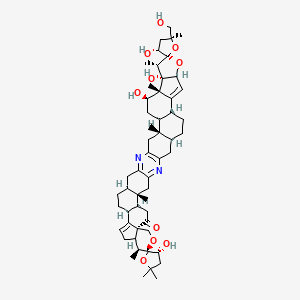
L-Xylono-1,4-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-xylono-1,4-lactone is a xylonolactone. It derives from a L-xylonic acid.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
L-Xylono-1,4-lactone and its derivatives have been extensively studied using X-ray crystallography. Research by Jenkinson et al. (2008) elucidated the structure of a protected hydroxyl group variant, providing insights into its molecular conformation and stability.
Halogenation and Derivative Synthesis
The compound has been used as a starting material for synthesizing various derivatives. Bouchez et al. (1997) demonstrated the regioselective halogenation of L-Xylono-1,4-lactones, leading to the efficient synthesis of halo-substituted derivatives.
Role in Biochemical Processes
In biochemical studies, L-Xylono-1,4-lactone plays a significant role. Nygård et al. (2014) investigated its role in the production of D-xylonate in Saccharomyces cerevisiae, highlighting its influence on lactone ring opening in metabolic processes.
Conformational Analysis
Conformational analysis of L-Xylono-1,4-lactone and its isomers has been a subject of interest. Nelson (1979) studied the conformation of tri-O-acetyl derivatives, shedding light on the molecular geometry and interactions.
Synthesis of Derivatives
L-Xylono-1,4-lactone is also used in synthesizing various bioactive molecules. Lalot et al. (2001) conducted thioalkylation of L-Xylono-1,4-lactone for the synthesis of thio-substituted sugar derivatives.
Enzymatic Studies
Enzymatic reactions involving L-Xylono-1,4-lactone have been a focus as well. Pääkkönen et al. (2021) characterized xylonolactonase from Caulobacter crescentus, providing insights into its role in ester bond hydrolysis and enzyme kinetics.
Functional and Structural Characterization
The functional annotation and structural characterization of enzymes interacting with L-Xylono-1,4-lactone are also significant. Korczynska et al. (2014) described the characterization of a novel lactonase hydrolyzing derivatives of L-Xylono-1,4-lactone, contributing to our understanding of enzyme-substrate interactions.
Archaeal Catabolism Studies
In archaea, L-Xylono-1,4-lactone is involved in catabolic pathways. Sutter et al. (2017) studied a lactonase in Haloferax volcanii, highlighting its role in the metabolism of pentoses.
Solid-State Structure Analysis
The solid-state structure of L-Xylono-1,4-lactone and related compounds has been analyzed to understand their molecular properties. Shalaby et al. (1994) reported on the crystal structures of sugar lactones, including L-Xylono-1,4-lactone, providing detailed structural information.
Synthesis of Energetic Material Precursors
L-Xylono-1,4-lactone has been used in the microbial synthesis of energetic material precursors. Niu et al. (2003) established a biosynthetic pathway for the synthesis of 1,2,4-butanetriol from L-Xylono-1,4-lactone, demonstrating its potential in industrial applications.
Eigenschaften
Produktname |
L-Xylono-1,4-lactone |
|---|---|
Molekularformel |
C5H8O5 |
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m0/s1 |
InChI-Schlüssel |
CUOKHACJLGPRHD-NUNKFHFFSA-N |
Isomerische SMILES |
C([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O |
Kanonische SMILES |
C(C1C(C(C(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one](/img/structure/B1203501.png)


![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)


![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)
![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)


